molecular formula C6H4F6O2 B1585757 2,2,3,3,3-Pentafluoropropyl 2-fluoroprop-2-enoate CAS No. 96250-35-0

2,2,3,3,3-Pentafluoropropyl 2-fluoroprop-2-enoate

Cat. No. B1585757
CAS RN: 96250-35-0
M. Wt: 222.08 g/mol
InChI Key: KOEWOWNPLYLJOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

2,2,3,3,3-Pentafluoropropyl 2-fluoroprop-2-enoates are generally synthesized by the reaction of perfluoroalkyl iodides with acrylates such as ethyl acrylate, n-butyl acrylate, and 2-fluoroprop-2-enoate.


Molecular Structure Analysis

The molecular formula of 2,2,3,3,3-Pentafluoropropyl 2-fluoroprop-2-enoate is C6H4F6O2. The InChI Key is KOEWOWNPLYLJOW-UHFFFAOYSA-N.


Physical And Chemical Properties Analysis

2,2,3,3,3-Pentafluoropropyl 2-fluoroprop-2-enoate is a colorless, relatively odorless liquid. The compound has a density of 1.789 g/cm3, a boiling point of 168°C, and a flashpoint of 99°C. It also has a low surface tension and a high viscosity, making it an excellent lubricant in various industries.

Scientific Research Applications

  • Synthesis of Fluorinated Compounds : A study by Pomeisl et al. (2007) discusses the synthesis of 3-fluorofuran-2(5H)-ones based on the photoisomerisation and cyclisation of 2-fluoroalk-2-enoates, which is significant for developing novel fluorinated building blocks (Pomeisl, Čejka, Kvíčala, & Paleta, 2007).

  • Fluorochemical Mass Flows in Wastewater Treatment : Research by Schultz et al. (2006) highlights the presence of fluorochemicals in municipal wastewater treatment plants, indicating the environmental pathways and persistence of such chemicals, which is crucial for understanding environmental impacts and developing remediation strategies (Schultz, Higgins, Huset, Luthy, Barofsky, & Field, 2006).

  • Biotransformation Pathways of Fluorotelomer-based Substances : Butt, Muir, and Mabury (2014) review the biotransformation of fluorotelomer-based compounds, which degrade to form perfluoroalkyl carboxylates. Understanding these pathways is important for assessing the environmental and health impacts of these substances (Butt, Muir, & Mabury, 2014).

  • Polymer Synthesis and Properties : Research by Özer et al. (2005) on the synthesis of perfluoroalkylatedβ-alanine and peptide derivatives, which have potential surfactive and complexing properties, highlights the use of fluorinated compounds in creating novel materials (Özer, Gérardin-Charbonnier, Thiebaut, Rodehüser, & Selve, 2005).

  • Synthesis of Fluorinated Polymers for Industrial Applications : Signori et al. (2006) discuss the synthesis of copolymers involving fluorinated acrylates and fluoroacrylates, exploring their thermal, photochemical, and hydrolytic stability, which is key for developing advanced materials with specific properties (Signori, Lazzari, Castelvetro, & Chiantore, 2006).

  • Microbial Synthesis of Polyhydroxyalkanoates with Fluorinated Side Groups : Takagi et al. (2004) investigated the production of microbial polyhydroxyalkanoates (PHAs) with fluorinated phenoxy side groups, which demonstrates the potential of biotechnological approaches in synthesizing fluorinated polymers with unique physical properties (Takagi, Yasuda, Maehara, & Yamane, 2004).

Safety And Hazards

2,2,3,3,3-Pentafluoropropyl 2-fluoroprop-2-enoate is a flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,2,3,3,3-pentafluoropropyl 2-fluoroprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F6O2/c1-3(7)4(13)14-2-5(8,9)6(10,11)12/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEWOWNPLYLJOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)OCC(C(F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382135
Record name 2,2,3,3,3-Pentafluoropropyl 2-fluoroprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3,3-Pentafluoropropyl 2-fluoroprop-2-enoate

CAS RN

96250-35-0
Record name 2,2,3,3,3-Pentafluoropropyl 2-fluoroprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 96250-35-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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